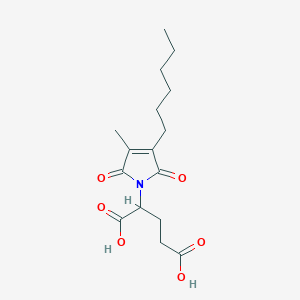

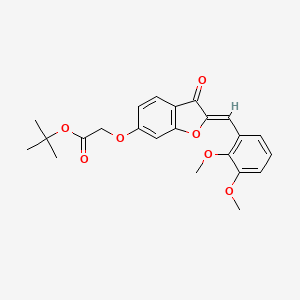

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Applications De Recherche Scientifique

Antitumor Activity

- A study by Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, which were then tested for antitumor activity. One compound exhibited potent antitumor properties with an IC50 value of approximately 9.4 µM (Maftei et al., 2013).

- Another research by Zhou et al. (2013) indicated that quinazoline-2,4-diones have significant inhibitory effects on the growth of various human tumor cell lines, suggesting their potential as antitumor agents (Zhou et al., 2013).

Antimicrobial Activity

- Gupta et al. (2008) synthesized several quinazoline derivatives and evaluated their antibacterial and antifungal activities, finding that some compounds showed better antibacterial than antifungal activities (Gupta et al., 2008).

Analgesic and Anti-inflammatory Activities

- Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, with several derivatives showing potent effects (Dewangan et al., 2016).

Novel Synthesis Methods

- Rasal and Yadav (2016) developed a novel and efficient CO2-mediated synthesis method for quinazoline-2,4-dione, which is notable for its efficiency and environmental friendliness (Rasal & Yadav, 2016).

Chemosensor Applications

- Jung et al. (2015) developed a Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex as a fluorescent chemosensor for thymidine nucleotides, demonstrating high selectivity and sensitivity (Jung et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the attachment of the benzyl group to the quinazoline ring.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-chloro-3-nitrobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-bromobenzoic acid with hydrazine hydrate and acetic anhydride in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with sulfuric acid and methanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 4-chloro-3-nitrobenzoic acid and sodium hydroxide in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide with acetic acid in diethyl ether", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt with ethyl acetoacetate and acetic acid in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester with 2-nitrobenzaldehyde and sulfuric acid in ethanol", "Synthesis of 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative with aniline and benzyl bromide in ethanol" ] } | |

Numéro CAS |

1358438-23-9 |

Nom du produit |

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C23H15BrN4O3 |

Poids moléculaire |

475.302 |

Nom IUPAC |

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30) |

Clé InChI |

HFQCRBJNQAFGCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)

![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)

![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)